molecular formula C9H8ClF2NO2 B2433814 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid CAS No. 1259983-39-5

2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid

Cat. No.: B2433814
CAS No.: 1259983-39-5
M. Wt: 235.61
InChI Key: HLAGYGDCXGZDRB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid is a synthetic, non-proteinogenic amino acid derivative of interest in medicinal chemistry and pharmaceutical research. As a multifunctional phenylalanine analog, it serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring a 2-chloro-4,5-difluoro substitution pattern on the phenyl ring, makes it a valuable precursor in structure-activity relationship (SAR) studies, particularly in the development of potential pharmacologically active compounds. Researchers utilize this compound primarily as a key intermediate in organic synthesis. The integration of chlorine and fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, which are critical parameters in drug design. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAGYGDCXGZDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Azlactone Intermediate

Reaction of 2-chloro-4,5-difluorobenzaldehyde with hippuric acid in acetic anhydride and sodium acetate yields the azlactone (1) , a five-membered oxazolone ring. This step is critical for establishing the carbon skeleton.

$$
\text{Azaldehyde} + \text{Hippuric Acid} \xrightarrow{\text{Ac}_2\text{O, NaOAc}} \text{Azlactone (1)}
$$

Hydrolysis and Reduction

The azlactone undergoes alkaline hydrolysis with NaOH to form the α-keto acid intermediate (2) , followed by catalytic hydrogenation (e.g., Raney Ni) or chemical reduction (NaBH$$_4$$) to introduce the amine group. Final acidification with HBr yields the target compound.

Key Data:

  • Yield: Up to 60% (adapted from analogous methods).
  • Purity: >95% after recrystallization (methanol/water).

Nucleophilic Substitution Followed by Hydrolysis

This two-step approach, inspired by Pirrung and Krishnamurthy, utilizes 2-chloro-4,5-difluorobenzyl bromide as the electrophilic precursor.

Amination with Ammonia

The benzyl bromide reacts with aqueous ammonia under phase-transfer conditions (TEBAC, KOH) to form 3-(2-chloro-4,5-difluorophenyl)-2-aminopropanenitrile (3) .

$$
\text{Benzyl Bromide} + \text{NH}_3 \xrightarrow{\text{TEBAC, KOH}} \text{Nitrile (3)}
$$

Acidic Hydrolysis

Treatment with 6N HCl hydrolyzes the nitrile to the carboxylic acid, yielding the final product.

Key Data:

  • Step 1 Yield: ~69%.
  • Step 2 Yield: ~70%.
  • Total Yield: 48.3% (theoretical).

Reductive Amination of α-Keto Acids

Adapting strategies from eIF4E inhibitor studies, α-keto acids serve as precursors.

Synthesis of α-Keto Acid

2-Chloro-4,5-difluorophenylpyruvic acid (4) is prepared via Friedel-Crafts acylation or oxidation of cinnamic acid derivatives.

Reductive Amination

The α-keto acid undergoes reductive amination using NH$$4$$OAc and NaBH$$3$$CN in methanol, directly introducing the amine group.

$$
\alpha\text{-Keto Acid} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}
$$

Key Data:

  • Yield: 50–65% (based on analogous hydrazone reductions).

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Yield Advantages Limitations
Azlactone Synthesis 2-Chloro-4,5-difluorobenzaldehyde Hippuric acid, HBr 60% High regioselectivity Limited aldehyde availability
Nucleophilic Substitution 2-Chloro-4,5-difluorobenzyl bromide TEBAC, HCl 48.3% Scalable Toxic intermediates
Reductive Amination α-Keto acid NaBH$$3$$CN, NH$$4$$OAc 55% Direct amination Requires pre-formed α-keto acid

Challenges and Optimization Strategies

Halogen Compatibility

The 2-chloro-4,5-difluoro substitution pattern complicates synthesis due to:

  • Electron-withdrawing effects reducing nucleophilic substitution rates.
  • Steric hindrance impeding catalytic hydrogenation.

Mitigation:

  • Use bulky bases (e.g., DIPEA) to enhance substitution kinetics.
  • Employ microwave-assisted synthesis to accelerate reaction times.

Purification Challenges

By-products from incomplete halogenation or over-reduction require chromatographic separation (silica gel, eluent: ethyl acetate/hexane).

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid
  • 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid
  • 2-Amino-3-(2,4-dichlorophenyl)propanoic acid

Uniqueness

2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid is unique due to the presence of both chloro and difluoro groups on the phenyl ring. This unique combination of substituents can lead to distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group, a propanoic acid backbone, and a chlorinated and difluorinated phenyl group, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H8ClF2NO2
  • Molecular Weight : 235.62 g/mol
  • CAS Number : 1212966-63-6

Research indicates that 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid can bind to specific enzymes or receptors, altering their activity. This binding mechanism is crucial for understanding its potential therapeutic uses. The compound's structural features allow it to interact with molecular targets effectively.

Enzyme Inhibition

Studies have shown that this compound exhibits significant enzyme inhibition properties. For instance, it has been evaluated for its effects on dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. Inhibition of DHFR can lead to antiproliferative effects, making this compound a candidate for cancer therapy.

Receptor Binding

The compound has also been studied for its receptor binding capabilities. It shows potential as a modulator of various receptors involved in metabolic pathways. The specific binding affinity and inhibition constants for these interactions are crucial for evaluating its therapeutic potential.

Case Study 1: Dihydrofolate Reductase Inhibition

In a study by Queener et al., the biological evaluation of related compounds indicated that modifications to the phenyl ring significantly affected the inhibitory potency against DHFR. The introduction of the difluorinated moiety in 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid enhanced its binding affinity compared to non-fluorinated analogs .

Case Study 2: Metabolic Pathway Modulation

Another study explored the compound's role in modulating metabolic pathways through receptor interactions. It was found that the compound could influence glucose metabolism by acting on specific receptors involved in insulin signaling pathways, suggesting its potential utility in treating metabolic disorders such as diabetes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-Amino-3-(4-fluorophenyl)propanoic acidContains one fluorine atom on the phenyl ringModerate enzyme inhibition
2-Amino-3-(2,4-difluorophenyl)propanoic acidContains two fluorine atoms on the phenyl ringSignificant receptor modulation
2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid Unique arrangement of chlorine and fluorine atomsHigh enzyme inhibition and receptor binding

The distinct positioning of chlorine and fluorine atoms in 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid enhances its chemical reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the established synthetic routes for 2-Amino-3-(2-chloro-4,5-difluorophenyl)propanoic acid, and how can reaction conditions be optimized for high enantiomeric purity?

Answer: The synthesis of halogenated aromatic amino acids typically involves:

  • Solid-phase peptide synthesis (SPPS): Utilizes Fmoc/t-Boc protection strategies for amino group preservation. Chiral auxiliaries or enantioselective catalysts (e.g., palladium-based systems) can enhance stereochemical control .
  • Biocatalytic methods: Enzymatic resolution using immobilized proteases or aminotransferases, as demonstrated in stereoselective biotransformations of structurally similar 2-amino-3-(thiophen-2-yl)propanoic acid derivatives .
  • Optimization: Adjust pH (6.5–8.0), temperature (25–37°C), and solvent polarity to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR for verifying substitution patterns on the aromatic ring and α/β-carbon configurations .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or chiral columns (e.g., Chiralpak® IA) to assess purity and enantiomeric ratios .
  • Mass Spectrometry (MS): High-resolution ESI-MS for molecular weight confirmation and impurity profiling .
  • X-ray Crystallography: Resolves absolute stereochemistry when single crystals are obtainable .

Q. What are the critical storage conditions and handling protocols to ensure stability during experiments?

Answer:

  • Storage: Sealed containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis or oxidative degradation .
  • Handling: Use anhydrous solvents (e.g., DMF, DMSO) for dissolution. Avoid prolonged exposure to light or humidity .
  • Safety: Follow OSHA guidelines for halogenated compounds, including fume hood use and PPE (gloves, lab coats) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound in cellular models?

Answer:

  • Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like tyrosine hydroxylase or halogenases .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC50 values via fluorometric/colorimetric assays (e.g., APF/HPF for ROS detection) .
    • Cellular Uptake: Radiolabel the compound (e.g., 14C/3H isotopes) and quantify accumulation in cell lines (e.g., HEK293) .
  • Structure-Activity Relationship (SAR): Synthesize analogs with varying halogen positions (e.g., 3,4-diF vs. 4-Cl) to assess pharmacophore requirements .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data for halogenated aromatic amino acids?

Answer:

  • Method Validation: Standardize assay protocols (e.g., uniform cell lines, incubation times) to minimize variability .
  • Stereochemical Analysis: Confirm enantiomeric purity via circular dichroism (CD) or chiral HPLC, as bioactivity often depends on absolute configuration .
  • Meta-Analysis: Cross-reference data with structurally related compounds (e.g., 3,5-diiodotyrosine) to identify trends in halogen effects .

Q. How can computational chemistry tools predict physicochemical properties and optimize synthetic pathways?

Answer:

  • Quantum Mechanics (QM): Calculate pKa (acid dissociation) and logP (lipophilicity) using software like Gaussian or COSMO-RS .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction solvents (e.g., acetonitrile vs. THF) .
  • Retrosynthetic Planning: Employ AI-driven platforms (e.g., Synthia™) to propose feasible routes using available building blocks (e.g., 2,5-difluorophenyl precursors) .

Q. What experimental approaches are used to investigate the environmental impact or biodegradability of this compound?

Answer:

  • Ecotoxicity Studies: Use OECD Test Guideline 201 (algae growth inhibition) or 202 (Daphnia magna acute toxicity) .
  • Biodegradation Assays: Monitor microbial degradation in soil/water samples via LC-MS/MS to identify metabolites .
  • Environmental Persistence: Calculate half-life (t1/2) under UV light or aqueous hydrolysis conditions .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition potency across studies?

Answer:

  • Source Investigation: Compare assay conditions (e.g., substrate concentrations, pH buffers) and enzyme sources (recombinant vs. native) .
  • Control Experiments: Include positive controls (e.g., known inhibitors like α-methyltyrosine) to calibrate assay sensitivity .
  • Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., temperature fluctuations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.